molecular formula C15H8Cl2FN3O B1680885 SC99

SC99

カタログ番号: B1680885
分子量: 336.1 g/mol
InChIキー: ZKULFSMYRSFHKE-KGENOOAVSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Target Interaction

SC99 interacts with the ATP-binding pocket of JAK2, effectively inhibiting its activity and subsequently preventing the phosphorylation of STAT3. This inhibition leads to a cascade of downstream effects that include:

  • Inhibition of STAT3-regulated genes : this compound downregulates genes such as Bcl-2, Bcl-xL, VEGF, cyclin D2, and E2F-1, which are vital for cell survival and proliferation.
  • Induction of apoptosis : The compound has shown the ability to induce cell death in multiple myeloma cells.
  • Reduction of inflammation : this compound decreases the production of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α.

Applications in Scientific Research

This compound has several notable applications across various scientific fields:

Cancer Research

This compound has been extensively studied for its anti-cancer properties, particularly in hematological malignancies like multiple myeloma. Preclinical studies have demonstrated its ability to inhibit tumor growth effectively.

Case Study: Multiple Myeloma

In a study involving xenograft models of multiple myeloma, this compound was administered orally at a dosage of 30 mg/kg. The results showed a significant reduction in tumor size within ten days without notable toxicity .

Pharmacology

The compound is utilized to explore the pharmacological implications of JAK2-STAT3 signaling inhibition. It serves as a tool to understand how disrupting this pathway can affect platelet activation and aggregation.

Experimental Findings

Immunoblotting assays indicated that this compound inhibited the phosphorylation of JAK2 and STAT3 in human platelets without affecting other kinases involved in platelet activation .

Neuroscience

Research has indicated that this compound may have neuroprotective effects. In models of cerebral ischemia-reperfusion injury, it was found to reduce neuronal apoptosis and inflammation.

Experimental Insights

In a middle cerebral artery occlusion model, this compound administration resulted in improved neurobehavioral outcomes and reduced brain edema .

High Performance Computing

Interestingly, this compound was also involved in a metacomputing experiment during the Supercomputing’99 conference, showcasing its versatility beyond biological applications.

Comparative Analysis with Other Compounds

Compound NameMechanism of ActionUnique Features
TofacitinibJanus kinase inhibitorBroad-spectrum JAK inhibitor
RuxolitinibSelective JAK1 and JAK2 inhibitorApproved for myelofibrosis
AZD1480Selective inhibitor of JAK2Potential use in solid tumors
WP1066Inhibitor of STAT3Targets multiple pathways beyond JAK

This compound is distinguished by its selective inhibition profile specifically targeting the JAK2-STAT3 pathway without significantly affecting other related kinases or transcription factors. This selectivity may enhance its therapeutic potential while minimizing side effects compared to broader-spectrum inhibitors like Tofacitinib or Ruxolitinib .

作用機序

SC99は、JAK2とSTAT3のリン酸化を選択的に阻害することで、その効果を発揮します。これは、JAK2のATP結合ポケットにドッキングして、STAT3の活性化を防ぎます。 この阻害は、Mcl-1やBcl-2などの抗アポトーシス遺伝子や、サイクリンD2などの細胞周期調節因子など、STAT3によって調節される遺伝子の発現を減少させます JAK2-STAT3経路を標的とすることで、this compoundは、血小板の活性化と凝集を効果的に阻害し、強力な抗多発性骨髄腫活性と抗血栓活性も示しています .

類似化合物:

    ピペルロンギン: JAK2-STAT3経路を阻害する別の化合物です。

    イソシリビンA: 抗がん作用とSTAT3の阻害で知られています。

    ギンケチン: STAT3経路を標的とする天然化合物です。

This compoundの独自性: this compoundは、JAK2-STAT3経路に対する高い選択性と、強力な抗多発性骨髄腫活性と抗血栓活性を持つことで際立っています。 他の化合物とは異なり、this compoundは、STAT3シグナル伝達に関連する他のキナーゼには影響を与えないため、非常に特異的な阻害剤となります .

準備方法

合成経路と反応条件: SC99の合成には、安息香酸から安息香酸エチルを調製することから始まる複数のステップが含まれます。安息香酸はエタノールに溶解され、塩化チオニルで処理されて安息香酸エチルが生成されます。

工業生産方法: this compoundの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、収率と純度を最大化するために、温度、圧力、溶媒の選択などの反応条件を最適化することが含まれます。 最終生成物は、再結晶やクロマトグラフィーなどの技術を用いて精製されます .

化学反応の分析

反応の種類: SC99は、以下のを含む様々な化学反応を起こします。

    酸化: this compoundは、特定の条件下で酸化されて、酸化された誘導体になります。

    還元: 還元反応は、this compoundを変性させて、還元された形態を生み出すことができます。

    置換: this compoundは、官能基が他の官能基と置換される置換反応を起こすことができます。

共通試薬と条件:

    酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。

    還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

    置換: 置換反応には、ハロゲンや求核剤などの試薬が関与することがよくあります。

主な生成物: これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はヒドロキシル化された誘導体を生成する可能性があり、還元は脱ヒドロキシル化された形態を生成する可能性があります .

4. 科学研究への応用

This compoundは、以下を含む幅広い科学研究への応用があります。

    化学: this compoundは、JAK2-STAT3経路とその様々な化学プロセスにおける役割を研究するためのツール化合物として使用されます。

    生物学: 生物学研究において、this compoundは、STAT3が細胞増殖、アポトーシス、血管新生において果たす役割を調査するのに役立ちます。

    医学: this compoundは、JAK2-STAT3経路を阻害することで、多発性骨髄腫、血栓症、その他の病気の治療に役立ちます。

    産業: this compoundは、JAK2-STAT3経路を標的とする新しい治療薬の開発に使用されています .

類似化合物との比較

    Piperlongumine: Another compound that inhibits the JAK2-STAT3 pathway.

    Isosilybin A: Known for its anti-cancer properties and inhibition of STAT3.

    Ginkgetin: A natural compound that targets the STAT3 pathway.

Uniqueness of SC99: this compound stands out due to its high selectivity for the JAK2-STAT3 pathway and its potent anti-myeloma and anti-thrombotic activities. Unlike other compounds, this compound does not affect other kinases associated with STAT3 signaling, making it a highly specific inhibitor .

生物活性

SC99 is a novel small molecule that has garnered attention for its potent biological activity, particularly as an inhibitor of the JAK2-STAT3 signaling pathway. This pathway is crucial in various cancers, including multiple myeloma (MM), making this compound a significant compound in cancer research and therapy.

Inhibition of STAT3 Activation:
this compound has been identified as a selective inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), a transcription factor involved in cell proliferation and survival. Research indicates that this compound effectively inhibits the phosphorylation of STAT3 at Tyr705, a critical step for its activation. In studies involving multiple myeloma cell lines, this compound demonstrated a concentration-dependent inhibition of STAT3 activation, with complete inhibition observed at 10 μM .

Impact on JAK2 Kinase:
Further investigations revealed that this compound's inhibition of STAT3 is likely mediated through the inhibition of Janus Kinase 2 (JAK2), which is responsible for phosphorylating STAT3. This compound selectively inhibits JAK2 without affecting other kinases such as AKT and ERK, indicating its specificity . This selectivity is essential for minimizing off-target effects and enhancing therapeutic efficacy.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Parameter Observation
Target STAT3 and JAK2
IC50 for STAT3 Phosphorylation 10 µM (complete inhibition)
Effect on Cell Viability Significant reduction in viability in MM cell lines
Nuclear Translocation Inhibition Prevents STAT3 from entering the nucleus upon IL-6 stimulation
Downregulation of Anti-apoptotic Proteins Decreases levels of Bcl-2 and Bcl-xl in a concentration-dependent manner
Effect on VEGF Expression Downregulates vascular endothelial growth factor (VEGF) expression

Case Studies and Research Findings

Several studies have explored the efficacy of this compound in preclinical models:

  • Anti-Multiple Myeloma Activity:
    A study demonstrated that oral administration of this compound at a dosage of 30 mg/kg significantly reduced tumor growth in mouse models within ten days without observable toxicity. This suggests a favorable safety profile alongside its therapeutic potential .
  • Mechanistic Studies:
    Immunoblotting analyses showed that this compound effectively decreased phosphorylated STAT3 levels across various multiple myeloma cell lines, confirming its role as a potent inhibitor . Furthermore, immunofluorescence assays indicated that this compound prevents the nuclear translocation of activated STAT3, reinforcing its mechanism of action .
  • Structure-Activity Relationship:
    Research into analogs of this compound has provided insights into optimizing its structure for enhanced inhibitory activity against STAT3, paving the way for developing more effective therapeutic agents targeting this pathway .

特性

IUPAC Name

(1E)-N-(3-chloro-4-fluoroanilino)-2-(4-chlorophenyl)-2-oxoethanimidoyl cyanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Cl2FN3O/c16-10-3-1-9(2-4-10)15(22)14(8-19)21-20-11-5-6-13(18)12(17)7-11/h1-7,20H/b21-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKULFSMYRSFHKE-KGENOOAVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C(=NNC2=CC(=C(C=C2)F)Cl)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)/C(=N/NC2=CC(=C(C=C2)F)Cl)/C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Cl2FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SC99
Reactant of Route 2
Reactant of Route 2
SC99
Reactant of Route 3
Reactant of Route 3
SC99
Reactant of Route 4
Reactant of Route 4
SC99
Reactant of Route 5
SC99
Reactant of Route 6
Reactant of Route 6
SC99
Customer
Q & A

Q1: What is the primary mechanism of action of SC99?

A1: this compound functions as a JAK2/STAT3 signaling pathway inhibitor. [, , , ] It specifically targets the phosphorylation of STAT3, a key signaling molecule involved in cell growth, survival, and inflammation. []

Q2: What are the downstream effects of this compound treatment in cellular models?

A2: this compound has demonstrated the ability to:

  • Inhibit the expression of STAT3-regulated genes such as Bcl-2, Bcl-xL, VEGF, cyclin D2, and E2F-1. []
  • Induce apoptosis in multiple myeloma cells. []
  • Reduce inflammation by inhibiting the production of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α. []
  • Decrease oxidative stress by lowering MDA and ROS levels while increasing SOD concentration. []

Q3: Has this compound demonstrated efficacy in any preclinical models of disease?

A3: Yes, this compound has shown promising results in preclinical studies:

  • Multiple Myeloma: Oral administration of this compound significantly reduced tumor growth in two independent xenograft models of multiple myeloma in mice. []
  • Parkinson's Disease: In a cell model of Parkinson's disease, AS-IV, a compound that activates the JAK2/STAT3 pathway, protected against 6-hydroxydopamine-induced cell death, while this compound, the JAK2/STAT3 inhibitor, diminished this protective effect. []

Q4: Are there any known resistance mechanisms to this compound?

A4: Currently, there is limited information available regarding specific resistance mechanisms to this compound. This is an important area for future investigation to understand the potential limitations of this compound-based therapies and explore strategies to overcome resistance.

Q5: What are the future directions for this compound research?

A5: Future research on this compound should focus on:

    試験管内研究製品の免責事項と情報

    BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。